[5-(3-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892414-81-2
Cat. No.: VC4578034
Molecular Formula: C26H22ClN3O2S
Molecular Weight: 475.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892414-81-2 |
|---|---|
| Molecular Formula | C26H22ClN3O2S |
| Molecular Weight | 475.99 |
| IUPAC Name | [5-(3-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C26H22ClN3O2S/c1-15-6-8-17(9-7-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-4-3-5-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 |
| Standard InChI Key | UIBCOOQVQPYEDN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |
Introduction
Synthesis and Preparation
The synthesis of this compound is not detailed in the available literature. Generally, compounds with similar structures are synthesized through multi-step reactions involving the formation of triazole rings and the incorporation of various functional groups. Techniques such as nucleophilic substitution and condensation reactions are commonly used in the synthesis of complex heterocyclic compounds.
Biological and Chemical Applications
While specific applications of this compound are not documented, related triazatricyclo compounds have shown potential in various fields:
-
Pharmaceuticals: They can exhibit antimicrobial, antiviral, and anticancer activities.
-
Materials Science: They are used in the development of new materials with unique optical and electrical properties.
Research Findings and Challenges
Due to the lack of specific research findings on this compound, it is challenging to provide detailed insights into its biological or chemical applications. Further research would be necessary to explore its properties and potential uses.
Data Table: General Information on Related Compounds
| Compound Feature | Description |
|---|---|
| Molecular Formula | Typically includes C, H, Cl, N, O, S |
| Molecular Weight | Varies based on specific structure |
| Physical Properties | Melting point, boiling point, density often not reported |
| Synthesis | Multi-step reactions involving heterocyclic formation |
| Applications | Potential in pharmaceuticals and materials science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume